Cas no 2137749-05-2 (5-(2-Methoxy-1,3-thiazol-4-yl)-1,2,3,6-tetrahydropyridin-3-ol)
5-(2-Methoxy-1,3-thiazol-4-yl)-1,2,3,6-tetrahydropyridin-3-ol Chemical and Physical Properties
Names and Identifiers
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- 2137749-05-2
- 5-(2-methoxy-1,3-thiazol-4-yl)-1,2,3,6-tetrahydropyridin-3-ol
- EN300-742726
- 5-(2-Methoxy-1,3-thiazol-4-yl)-1,2,3,6-tetrahydropyridin-3-ol
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- Inchi: 1S/C9H12N2O2S/c1-13-9-11-8(5-14-9)6-2-7(12)4-10-3-6/h2,5,7,10,12H,3-4H2,1H3
- InChI Key: XSJLZWWOQHTJLD-UHFFFAOYSA-N
- SMILES: S1C(=NC(=C1)C1=CC(CNC1)O)OC
Computed Properties
- Exact Mass: 212.06194880g/mol
- Monoisotopic Mass: 212.06194880g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 235
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.1
- Topological Polar Surface Area: 82.6Ų
5-(2-Methoxy-1,3-thiazol-4-yl)-1,2,3,6-tetrahydropyridin-3-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-742726-1.0g |
5-(2-methoxy-1,3-thiazol-4-yl)-1,2,3,6-tetrahydropyridin-3-ol |
2137749-05-2 | 95% | 1.0g |
$2083.0 | 2024-05-24 | |
| Enamine | EN300-742726-0.05g |
5-(2-methoxy-1,3-thiazol-4-yl)-1,2,3,6-tetrahydropyridin-3-ol |
2137749-05-2 | 95% | 0.05g |
$1750.0 | 2024-05-24 | |
| Enamine | EN300-742726-0.1g |
5-(2-methoxy-1,3-thiazol-4-yl)-1,2,3,6-tetrahydropyridin-3-ol |
2137749-05-2 | 95% | 0.1g |
$1834.0 | 2024-05-24 | |
| Enamine | EN300-742726-0.25g |
5-(2-methoxy-1,3-thiazol-4-yl)-1,2,3,6-tetrahydropyridin-3-ol |
2137749-05-2 | 95% | 0.25g |
$1917.0 | 2024-05-24 | |
| Enamine | EN300-742726-0.5g |
5-(2-methoxy-1,3-thiazol-4-yl)-1,2,3,6-tetrahydropyridin-3-ol |
2137749-05-2 | 95% | 0.5g |
$2000.0 | 2024-05-24 | |
| Enamine | EN300-742726-2.5g |
5-(2-methoxy-1,3-thiazol-4-yl)-1,2,3,6-tetrahydropyridin-3-ol |
2137749-05-2 | 95% | 2.5g |
$4084.0 | 2024-05-24 | |
| Enamine | EN300-742726-5.0g |
5-(2-methoxy-1,3-thiazol-4-yl)-1,2,3,6-tetrahydropyridin-3-ol |
2137749-05-2 | 95% | 5.0g |
$6043.0 | 2024-05-24 | |
| Enamine | EN300-742726-10.0g |
5-(2-methoxy-1,3-thiazol-4-yl)-1,2,3,6-tetrahydropyridin-3-ol |
2137749-05-2 | 95% | 10.0g |
$8961.0 | 2024-05-24 |
5-(2-Methoxy-1,3-thiazol-4-yl)-1,2,3,6-tetrahydropyridin-3-ol Related Literature
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
Additional information on 5-(2-Methoxy-1,3-thiazol-4-yl)-1,2,3,6-tetrahydropyridin-3-ol
Research Briefing on 5-(2-Methoxy-1,3-thiazol-4-yl)-1,2,3,6-tetrahydropyridin-3-ol (CAS: 2137749-05-2)
The compound 5-(2-Methoxy-1,3-thiazol-4-yl)-1,2,3,6-tetrahydropyridin-3-ol (CAS: 2137749-05-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This briefing synthesizes the latest research findings on this compound, focusing on its synthesis, pharmacological properties, and emerging applications in drug discovery.
Recent studies have highlighted the unique structural features of 5-(2-Methoxy-1,3-thiazol-4-yl)-1,2,3,6-tetrahydropyridin-3-ol, which combines a thiazole moiety with a tetrahydropyridine scaffold. This hybrid structure is believed to contribute to its bioactivity, particularly in modulating central nervous system (CNS) targets. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a selective ligand for serotonin receptors, suggesting potential applications in treating neuropsychiatric disorders.
In terms of synthetic approaches, researchers have developed novel routes to produce 5-(2-Methoxy-1,3-thiazol-4-yl)-1,2,3,6-tetrahydropyridin-3-ol with improved yields and purity. A team at the University of Cambridge recently reported a one-pot synthesis method that reduces the number of steps from traditional approaches while maintaining high enantiomeric purity. This advancement could facilitate larger-scale production for preclinical studies.
Pharmacokinetic studies of 2137749-05-2 have revealed promising characteristics, including good blood-brain barrier penetration and metabolic stability. Animal models have shown favorable absorption and distribution profiles, with particularly high concentrations in brain tissue. These properties make it an attractive candidate for further development as a CNS-active therapeutic agent.
Emerging research suggests potential applications beyond neuropharmacology. Preliminary in vitro studies indicate that 5-(2-Methoxy-1,3-thiazol-4-yl)-1,2,3,6-tetrahydropyridin-3-ol may exhibit antimicrobial activity against drug-resistant bacterial strains. While these findings are preliminary, they open new avenues for investigation in infectious disease therapeutics.
The safety profile of this compound is currently under investigation. Early toxicology studies in rodent models have shown acceptable margins between effective and toxic doses, though comprehensive safety assessments will be required before clinical translation. Researchers are particularly focused on evaluating potential off-target effects given the compound's structural similarity to known bioactive molecules.
Future research directions for 2137749-05-2 include structure-activity relationship studies to optimize its pharmacological properties, formulation development to enhance bioavailability, and expanded preclinical testing in disease-relevant models. The compound's versatility makes it a promising scaffold for medicinal chemistry optimization across multiple therapeutic areas.
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